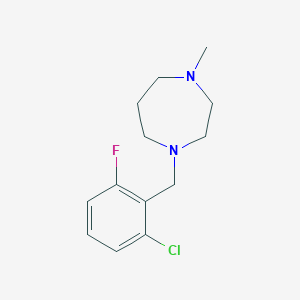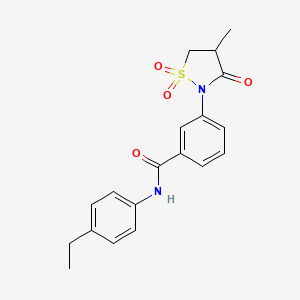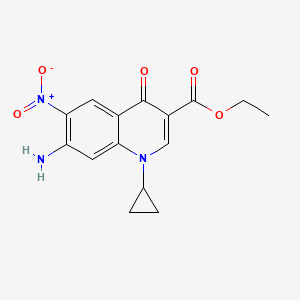![molecular formula C20H18N2O4 B5188162 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5188162.png)
3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide
Overview
Description
3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide, commonly known as IKK inhibitor VII, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) signaling pathway. The NF-κB pathway is involved in the regulation of various cellular processes, including inflammation, immune response, cell proliferation, and apoptosis. Therefore, IKK inhibitor VII has the potential to be used in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Mechanism of Action
3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitor VII acts as a potent inhibitor of the 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide complex, which is responsible for the phosphorylation and degradation of IκB proteins. IκB proteins inhibit the translocation of NF-κB to the nucleus, where it regulates the expression of various genes involved in cellular processes. Therefore, inhibition of the 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide complex by 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitor VII leads to the inhibition of NF-κB signaling pathway, which has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects:
3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitor VII has been shown to have various biochemical and physiological effects. Inhibition of the NF-κB signaling pathway by 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitor VII has been shown to lead to the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. Therefore, this compound has the potential to be used in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitor VII in lab experiments is its specificity for the 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide complex. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the NF-κB signaling pathway. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitor VII has the potential to be used in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases. Therefore, future research should focus on the development of more potent and selective 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitors, as well as the identification of biomarkers that can predict the response to 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitors in different diseases. Additionally, the combination of 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitors with other therapeutic agents should be explored to enhance their efficacy and reduce their toxicity.
Synthesis Methods
The synthesis of 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitor VII involves the condensation of 4-hydroxycoumarin-3-carbaldehyde and 3-amino-N-isopropylbenzamide in the presence of acetic acid and sodium acetate. The resulting compound is then reacted with hydrazine hydrate to yield the final product. The synthesis of this compound has been described in several research articles, and its purity and structure have been confirmed using various analytical techniques.
Scientific Research Applications
3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitor VII has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the study of the NF-κB signaling pathway. The NF-κB pathway is involved in the regulation of various cellular processes, including inflammation, immune response, cell proliferation, and apoptosis. Dysregulation of this pathway has been implicated in the pathogenesis of various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
properties
IUPAC Name |
N-[(E)-(4-oxochromen-3-yl)methylideneamino]-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13(2)26-16-7-5-6-14(10-16)20(24)22-21-11-15-12-25-18-9-4-3-8-17(18)19(15)23/h3-13H,1-2H3,(H,22,24)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLBUNHJTCFQFA-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NN=CC2=COC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825903 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]-3-(propan-2-yloxy)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(4-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188087.png)


![N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5188117.png)
![1-benzoyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5188133.png)

![2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5188143.png)
![methyl 1-({5-[(8-quinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinecarboxylate](/img/structure/B5188148.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5188156.png)
![4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone](/img/structure/B5188159.png)

![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5188176.png)
![2,2-dimethyl-N-(1-{1-[(2-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5188183.png)
![1-[3-(4-methoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5188191.png)